5-Phenoxypentane-1-sulfonyl chloride

Chemical Synthesis Structure-Activity Relationship Medicinal Chemistry

Generic sulfonyl chlorides often fail in medicinal chemistry campaigns requiring precise lipophilic-hydrophilic balance. 5-Phenoxypentane-1-sulfonyl chloride (CAS 1341644-30-1) solves this with its terminal phenoxy group, delivering a computed logP of ~2.66 for controlled modulation of lead compound properties. • Purity: ≥97%, minimizing side reactions that confound biological assays and ensuring reliable sulfonylation. • Differentiator: The ether oxygen in the pentane backbone alters polarity and molecular flexibility versus all-carbon analogs, critical for reproducible extraction, chromatography, and reaction kinetics. • Supply: Standard research quantities available with full QA documentation; ships ambient from US-based stock.

Molecular Formula C11H15ClO3S
Molecular Weight 262.75 g/mol
Cat. No. B13614844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenoxypentane-1-sulfonyl chloride
Molecular FormulaC11H15ClO3S
Molecular Weight262.75 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCCCCS(=O)(=O)Cl
InChIInChI=1S/C11H15ClO3S/c12-16(13,14)10-6-2-5-9-15-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2
InChIKeyAQKXTNYHEALZFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenoxypentane-1-sulfonyl chloride Product Overview


5-Phenoxypentane-1-sulfonyl chloride (CAS: 1341644-30-1) is a specialty organic compound in the sulfonyl chloride class. It is characterized by a C11H15ClO3S molecular formula, a molecular weight of 262.75 g/mol, and features a terminal phenoxy group linked to a pentane backbone, culminating in a reactive sulfonyl chloride (-SO2Cl) moiety. Commercially, it is typically supplied as a stable solid or liquid with a minimum purity specification of 97%, requiring storage in a cool, dry place . This compound serves as a versatile electrophilic building block in organic synthesis, primarily for introducing the 5-phenoxypentane-1-sulfonyl fragment into target molecules via nucleophilic substitution.

Why 5-Phenoxypentane-1-sulfonyl chloride Cannot Be Substituted


Generic substitution among sulfonyl chlorides is scientifically unsound due to the profound impact of even minor structural variations on key physicochemical and reactivity parameters. While compounds like 5-Phenylpentane-1-sulfonyl chloride and 2-((Benzyloxy)methyl)pentane-1-sulfonyl chloride share the core sulfonyl chloride functionality, they differ markedly in their molecular weight, lipophilicity (LogP), and steric environment. The replacement of a methylene group with an ether oxygen, as seen in 5-Phenoxypentane-1-sulfonyl chloride, dramatically alters polarity and molecular flexibility . This directly translates to non-equivalent behavior in critical processes such as liquid-liquid extraction, chromatographic purification, and the kinetics of reactions with nucleophiles. Such differences are not merely academic; they have direct, quantifiable consequences for synthetic yield, purity of downstream intermediates, and the physicochemical properties of final compounds, making blind interchange a significant risk in both research and process development .

5-Phenoxypentane-1-sulfonyl chloride Differentiation Evidence


Structural Specificity: Phenoxy Ether vs. Alkyl Chains

5-Phenoxypentane-1-sulfonyl chloride possesses a distinct phenoxy ether linkage (C-O-C) absent in closely related analogs like 5-Phenylpentane-1-sulfonyl chloride (an all-carbon chain) and 2-((Benzyloxy)methyl)pentane-1-sulfonyl chloride (a branched ether) . The presence of the ether oxygen introduces a polar functionality that fundamentally alters the molecule's physicochemical profile compared to all-carbon analogs.

Chemical Synthesis Structure-Activity Relationship Medicinal Chemistry

Purity Specification for Reliable Procurement

For research and development applications requiring high reproducibility, the commercially available 5-Phenoxypentane-1-sulfonyl chloride is specified with a minimum purity of 97% by the vendor . This quantitative specification provides a clear, verifiable benchmark for procurement and quality assessment.

Chemical Procurement Quality Control Reproducibility

Lipophilicity and Polar Surface Area Divergence

Computed properties highlight significant differences in lipophilicity and polarity between 5-Phenoxypentane-1-sulfonyl chloride and its close analog 2-(4-Propylphenoxy)ethane-1-sulfonyl chloride. While both share the same molecular formula and weight, the positional isomerism of the phenoxy group leads to a marked change in calculated logP values [1] [2].

Physicochemical Properties Drug Design Computational Chemistry

5-Phenoxypentane-1-sulfonyl chloride Application Scenarios


Sulfonamide Library Synthesis with Defined Profiles

In medicinal chemistry campaigns where the goal is to explore a specific lipophilic-hydrophilic balance, 5-Phenoxypentane-1-sulfonyl chloride is the preferred reagent over simpler alkyl or aryl sulfonyl chlorides. Its computed logP of ~2.66 indicates a mid-range lipophilicity suitable for modulating the physicochemical properties of lead compounds without pushing them into highly lipophilic or excessively polar space, a key consideration for oral bioavailability and target engagement [1].

High-Purity Electrophile for Chemical Biology Probes

For the development of activity-based probes or targeted covalent inhibitors, the use of a starting material with a verified minimum purity of 97% is critical. The 5-Phenoxypentane-1-sulfonyl chloride, with its defined purity specification , minimizes the risk of side reactions from impurities that could confound biological assay results, ensuring that observed activity can be reliably attributed to the intended sulfonylated product.

Sulfonate Ester Precursor for Material Science

When synthesizing sulfonate esters for applications like polymer modification or surface functionalization, the unique phenoxy ether linkage provides a distinct solubility and reactivity profile compared to all-carbon chain analogs. This is particularly relevant in processes where the resulting sulfonate's interaction with polar solvents or its hydrolytic stability are critical parameters, enabling finer control over material properties [1].

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